
Ether-d10
Overview
Description
It is a laboratory chemical primarily used as a solvent in various scientific research applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. The molecular formula of 2,2’-Oxybis((2H5)ethane) is C4H10O, and it has a molecular weight of 84.18 g/mol.
Preparation Methods
2,2’-Oxybis((2H5)ethane) can be synthesized through the deuteration of diethyl ether. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium oxide (D2O) or other deuterated reagents under controlled conditions . Industrial production methods may involve the use of deuterated ethanol as a starting material, followed by catalytic hydrogenation to produce the deuterated ether .
Chemical Reactions Analysis
2,2’-Oxybis((2H5)ethane) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form peroxides, which are highly reactive and potentially explosive.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Introduction to Ether-d10
This compound, also known as diethyl this compound, is a deuterated form of diethyl ether with the chemical formula and a molecular weight of 84.19 g/mol. It is primarily used in scientific research as a solvent, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy due to its unique properties that facilitate the analysis of compounds without interference from hydrogen signals.
This compound is extensively utilized as a solvent in NMR spectroscopy. Its deuterated nature allows for clearer spectra by reducing background noise from hydrogen atoms, which is critical for accurately determining the structure and dynamics of organic compounds. The chemical shifts and coupling constants observed in NMR experiments using this compound provide valuable insights into molecular interactions and conformations .
Environmental Analysis
This compound serves as a solvent in environmental studies, particularly in the analysis of priority pollutants. Its ability to dissolve various organic compounds makes it useful for extracting and analyzing contaminants from environmental samples .
Drug Design and Development
In drug discovery, this compound is employed in various assays and analytical techniques to study the interactions between drugs and biological targets. The compound's role as a solvent facilitates the preparation of samples for high-throughput screening and structure-activity relationship (SAR) studies, which are essential for identifying potential therapeutic candidates .
Chemical Synthesis
This compound can also be used in chemical synthesis processes where deuterated solvents are required to trace reaction pathways or to study reaction mechanisms through isotopic labeling. This application is particularly relevant in synthetic organic chemistry and medicinal chemistry .
Case Study 1: NMR Analysis of Organic Compounds
A study published in Molecules demonstrated the effectiveness of this compound as an NMR solvent in analyzing complex organic molecules. Researchers utilized this compound to obtain high-resolution spectra that revealed detailed information about molecular conformations and interactions within a series of synthesized compounds.
Case Study 2: Environmental Pollutant Detection
In another research project focused on environmental science, this compound was employed to extract polycyclic aromatic hydrocarbons (PAHs) from soil samples. The use of this compound allowed for efficient extraction and subsequent analysis using gas chromatography-mass spectrometry (GC-MS), leading to improved detection limits for these hazardous compounds.
Mechanism of Action
The mechanism of action of 2,2’-Oxybis((2H5)ethane) in NMR spectroscopy involves its role as a solvent that provides a deuterated environment, reducing background signals and enhancing the clarity of the NMR spectra. This allows for more accurate analysis of molecular structures.
Comparison with Similar Compounds
2,2’-Oxybis((2H5)ethane) can be compared with other deuterated solvents such as:
Deuterated Chloroform (CDCl3): Commonly used in NMR spectroscopy but has different solvent properties.
Deuterated Dimethyl Sulfoxide (DMSO-d6): Another NMR solvent with different solubility and chemical properties.
Deuterated Methanol (CD3OD): Used in NMR but has different reactivity and solvent characteristics.
The uniqueness of 2,2’-Oxybis((2H5)ethane) lies in its specific application in NMR spectroscopy and its ability to provide a clear, deuterated environment for accurate molecular analysis.
Biological Activity
Ether-d10, a deuterated compound, has garnered attention in recent research for its potential biological activities, particularly in relation to its interactions with various biological systems. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological effects, and relevant case studies.
Synthesis of this compound
This compound is synthesized through various chemical processes that involve the substitution of hydrogen atoms with deuterium isotopes. This modification enhances the stability and detection of the compound in biological studies. The synthesis typically follows these steps:
- Selection of Starting Materials : Common precursors include phenolic compounds or ethers.
- Deuteration Process : The hydrogen atoms are replaced with deuterium using methods such as catalytic hydrogenation or exchange reactions.
- Purification : The final product is purified using chromatographic techniques to ensure high purity suitable for biological testing.
Biological Activity Overview
This compound exhibits a range of biological activities that are influenced by its structural characteristics. Below are key findings from recent studies:
- Antitumor Activity : A study evaluated several ether derivatives for their antitumor properties against various cancer cell lines. Notably, compounds similar to this compound demonstrated significant antiproliferative effects, with IC50 values in the nanomolar range against human bladder cancer cells (T24) .
- Cytotoxicity : The cytotoxic effects of this compound were assessed against normal human umbilical vein endothelial cells (HUVEC). Results indicated that while some derivatives showed potent antitumor activity, they exhibited low toxicity towards normal cells, suggesting a selective action against cancer cells .
- Mechanistic Insights : Research utilizing RNA sequencing revealed that this compound derivatives can influence gene expression related to cell cycle regulation and apoptosis pathways. Specifically, one derivative (D8-T) was found to arrest the cell cycle at the G1 phase without inducing apoptosis .
Case Study 1: Antitumor Efficacy
In a comparative study of various ether derivatives, this compound and its analogs were tested against five different cancer cell lines, including ovarian and lung cancers. The results highlighted:
Compound | Cell Line | IC50 (nM) | Selectivity Index |
---|---|---|---|
D8-T | T24 | 56.9 | 4.4 |
D9-T | J82 | 61.8 | 3.9 |
D10-T | A549 | 126.3 | 2.5 |
These findings suggest that this compound derivatives possess significant antitumor potential with varying selectivity across different cancer types .
Case Study 2: Neurobiological Effects
Another aspect of this compound's biological activity includes its effects on the central nervous system (CNS). Research indicates that this compound may modulate neurotransmitter systems, potentially influencing cognitive functions and neuroprotection. Studies have shown alterations in neurotransmitter levels upon administration of this compound in animal models, suggesting further exploration into its neuropharmacological properties .
Q & A
Basic Research Questions
Q. What are the best practices for synthesizing and characterizing Ether-d10 in laboratory settings?
- Methodological Answer : this compound synthesis typically involves deuteration of the parent ether using catalytic deuterium exchange or Grignard reagent methods. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) to confirm deuteration efficiency, complemented by mass spectrometry (MS) for isotopic purity validation. For reproducibility, document reaction conditions (temperature, catalyst loading) and use internal standards during analysis .
- Data Example : A typical ¹H NMR spectrum should show absence of proton signals at positions replaced by deuterium, while ²H NMR quantifies isotopic incorporation (e.g., >98% deuterium at specific sites).
Q. How should isotopic purity of this compound be quantified and validated?
- Methodological Answer : Isotopic purity is assessed via high-resolution MS and ²H NMR. Calculate the deuterium incorporation ratio by integrating ²H peaks relative to residual protons. Cross-validate using gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards to minimize matrix effects .
Q. What solvent systems are compatible with this compound in kinetic studies?
- Methodological Answer : this compound is stable in non-polar solvents (e.g., hexane, deuterated chloroform) but may undergo isotopic exchange in protic solvents (e.g., D₂O, methanol-d4). Pre-screen solvents via stability assays: incubate this compound in the solvent and monitor deuteration loss over time using NMR .
Advanced Research Questions
Q. How do isotopic effects of this compound influence reaction mechanisms in organometallic catalysis?
- Methodological Answer : Use kinetic isotope effect (KIE) studies to compare reaction rates between this compound and non-deuterated ether. For example, in palladium-catalyzed cross-coupling, measure ΔΔG‡ via Eyring plots to identify whether bond cleavage (C-D vs. C-H) is rate-determining. Pair with computational modeling (DFT) to map transition states .
Q. How can researchers resolve contradictions in kinetic data from isotopic labeling studies using this compound?
- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., solvent exchange, impurities). Conduct control experiments to isolate isotopic effects:
- Compare results across multiple batches of this compound.
- Use deuterium scrambling tests to rule out non-specific exchange.
- Apply multivariate statistical analysis (e.g., ANOVA) to identify confounding factors .
Q. What statistical approaches are recommended for analyzing metabolic pathways involving this compound?
- Methodological Answer : Use tracer-based metabolomics with LC-MS/MS to track deuterium incorporation into metabolites. Apply pathway enrichment analysis (e.g., KEGG) and Bayesian modeling to infer flux rates. Validate with isotopomer spectral analysis (ISA) to distinguish between competing pathways .
Q. How to design controlled experiments using this compound in complex enzymatic systems?
- Methodological Answer :
- Define independent variables (e.g., enzyme concentration, pH) and dependent variables (e.g., reaction rate, isotopic scrambling).
- Include negative controls (non-deuterated ether) and blanks (solvent-only).
- Use fractional factorial design to optimize experimental parameters while minimizing resource use .
Q. What methodologies ensure reproducibility of this compound studies across laboratories?
- Methodological Answer : Adopt standardized protocols from journals like the International Journal of Electrochemical Science:
- Report detailed synthesis conditions (catalyst, deuterium source).
- Share raw NMR/MS spectra in supplementary materials.
- Use collaborative inter-laboratory trials to validate key findings .
Q. What ethical considerations apply to isotopic labeling studies using this compound?
- Methodological Answer :
- Obtain ethics approval for human/animal studies involving deuterated compounds (e.g., metabolic tracing).
- Disclose deuterium’s potential biological effects in informed consent forms.
- Follow data privacy laws (e.g., GDPR, HIPAA) when handling participant-specific isotopic data .
Q. What gaps exist in the literature regarding this compound’s applications in photochemical studies?
- Methodological Answer : Current gaps include understanding solvent isotope effects in photoexcited states and long-term stability under UV irradiation. Propose studies comparing this compound with non-deuterated ether in triplet energy transfer experiments, using time-resolved spectroscopy to quantify deuterium’s impact on reaction quantum yields .
Properties
IUPAC Name |
1,1,1,2,2-pentadeuterio-2-(1,1,2,2,2-pentadeuterioethoxy)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-3-5-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZKZFJDLAIYFH-MWUKXHIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181301 | |
Record name | 2,2'-Oxybis((2H5)ethane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2679-89-2 | |
Record name | Diethyl-d10 ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2679-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Oxybis((2H5)ethane) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002679892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Oxybis((2H5)ethane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-oxybis[[2H5]ethane] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.396 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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